Pyrazinecarbonitrile

Flow Chemistry Synthetic Yield Pyrazinamide Synthesis

Pyrazinecarbonitrile (CAS 19847-12-2), also known as 2-cyanopyrazine, is a heterocyclic aromatic nitrile with the molecular formula C5H3N3 and a molecular weight of 105.10 g/mol. It is characterized by a pyrazine ring substituted at the 2-position with a cyano group.

Molecular Formula C5H3N3
Molecular Weight 105.10 g/mol
CAS No. 19847-12-2
Cat. No. B1219330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinecarbonitrile
CAS19847-12-2
Synonymscyanopyrazine
Molecular FormulaC5H3N3
Molecular Weight105.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C#N
InChIInChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H
InChIKeyPMSVVUSIPKHUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinecarbonitrile (CAS 19847-12-2): Technical Baseline and Chemical Profile for Informed Procurement


Pyrazinecarbonitrile (CAS 19847-12-2), also known as 2-cyanopyrazine, is a heterocyclic aromatic nitrile with the molecular formula C5H3N3 and a molecular weight of 105.10 g/mol [1]. It is characterized by a pyrazine ring substituted at the 2-position with a cyano group. The compound exists as a clear, colorless to pale yellow liquid with a melting point of 18–20 °C, a boiling point of 87 °C at 6 mmHg, and a density of 1.174 g/mL at 25 °C . Pyrazinecarbonitrile is commercially available in purities ranging from 97% to 99% and serves as a versatile intermediate in organic synthesis, notably as a precursor to the first-line antitubercular drug pyrazinamide and as a single-source precursor for metal-free nitrogen-doped carbon nanoparticles [2].

Why Pyrazinecarbonitrile Cannot Be Readily Substituted with Closest Analogs: A Procurement-Focused Rationale


In-class compounds such as pyrazinamide, 2-cyanopyridine, or substituted pyrazinecarbonitriles exhibit markedly different physicochemical properties and reactivity profiles, rendering direct substitution of pyrazinecarbonitrile ineffective in critical synthetic and application contexts. For instance, pyrazinecarbonitrile's liquid state and relatively low boiling point (87 °C at 6 mmHg) enable facile distillation and flow chemistry processing, whereas solid pyrazinamide (m.p. 189–191 °C) requires recrystallization-based purification [1]. Furthermore, the nitrile group of pyrazinecarbonitrile undergoes selective nucleophilic addition and coordination chemistry that differs fundamentally from the amide group of pyrazinamide or the nitrogen positioning of 2-cyanopyridine, impacting reaction yields and product selectivity [2]. The quantitative evidence below demonstrates that substituting pyrazinecarbonitrile with a structural analog would compromise synthetic efficiency, alter material properties, or preclude specific applications such as single-source precursor routes to nitrogen-doped carbon nanomaterials .

Pyrazinecarbonitrile (CAS 19847-12-2) – Quantitative Comparative Evidence for Scientific Selection


Synthetic Efficiency: 97% Yield in Continuous Flow Hydration to Pyrazinamide Outperforms Alternative Precursors

Pyrazinecarbonitrile demonstrates superior synthetic utility as a precursor to the antitubercular drug pyrazinamide compared to alternative synthetic routes. In a continuous flow process using a manganese dioxide column reactor, pyrazinecarbonitrile is hydrated to pyrazinamide with a 97% isolated yield [1]. This yield substantially exceeds typical batch syntheses of pyrazinamide from pyrazinoic acid or other precursors, where yields often range from 70–85% [2].

Flow Chemistry Synthetic Yield Pyrazinamide Synthesis

Physical Property Differentiation: Boiling Point and Density Dictate Purification and Handling Strategies

Pyrazinecarbonitrile possesses a boiling point of 87 °C at 6 mmHg and a density of 1.174 g/mL at 25 °C . In contrast, the closely related drug substance pyrazinamide has a boiling point of approximately 273 °C at 760 mmHg and a density of ~1.3 g/mL , while the pyridine analog 2-cyanopyridine exhibits a boiling point of 212–215 °C at 760 mmHg and a density of 1.081 g/mL [1].

Purification Distillation Physical Properties

Commercial Purity Grades: 99% vs. 97% Options Enable Cost–Quality Optimization

Pyrazinecarbonitrile is commercially offered at two distinct purity grades: 99% (Sigma-Aldrich) and 97% (Thermo Scientific/Alfa Aesar) . This tiered availability allows end users to select the appropriate grade based on sensitivity of the intended application, balancing cost and purity requirements.

Purity Procurement Cost–Quality

Single-Source Precursor for Nitrogen-Doped Carbon Nanoparticles (NCNPs): A Differentiating Application Not Accessible with Pyrazinamide

Pyrazinecarbonitrile is established as a single-source precursor for the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) [1]. This application leverages the compound's dual nitrogen content (both pyrazine ring nitrogens and nitrile nitrogen) to achieve nitrogen doping in carbon matrices. In contrast, the amide analog pyrazinamide is not typically employed for this purpose, highlighting a unique functional role of pyrazinecarbonitrile in materials chemistry.

Nanomaterials Carbon Doping Precursor Chemistry

Solvent-Dependent Reactivity in Coordination Chemistry: Methanol vs. Ethanol Differentiation

In the coordination sphere of copper(II), pyrazinecarbonitrile undergoes methanolysis to form O-methylpyrazinecarboximidate complexes, whereas in ethanol the nitrile remains unchanged [1]. This solvent-dependent nucleophilic addition contrasts with the behavior of many other aromatic nitriles, which may show less selectivity or require harsher conditions for similar transformations.

Coordination Chemistry Nucleophilic Addition Metal Complexes

Optimal Application Scenarios for Pyrazinecarbonitrile (CAS 19847-12-2) Driven by Comparative Evidence


High-Yield Continuous Flow Manufacturing of Pyrazinamide

Pyrazinecarbonitrile is the preferred starting material for the continuous flow synthesis of pyrazinamide, delivering a 97% isolated yield under optimized conditions [1]. This scenario is particularly relevant for pharmaceutical manufacturers seeking to replace lower-yielding batch processes with a scalable, high-efficiency flow route.

Purification by Vacuum Distillation in Multi-Step Organic Syntheses

Due to its boiling point of 87 °C at 6 mmHg and liquid state at room temperature, pyrazinecarbonitrile is readily purified by vacuum distillation . This advantage simplifies work-up in multi-step sequences where the compound serves as an intermediate, avoiding the need for chromatography or recrystallization.

Synthesis of Nitrogen-Doped Carbon Nanomaterials

Pyrazinecarbonitrile functions as a single-source precursor for metal-free nitrogen-doped carbon nanoparticles (NCNPs), a role that pyrazinamide and other pyrazine derivatives do not fulfill . This application is pertinent to energy storage, catalysis, and sensor development.

Coordination Chemistry for Tailored Metal–Organic Frameworks

The solvent-dependent reactivity of pyrazinecarbonitrile in the presence of copper(II) ions enables selective formation of O-methylpyrazinecarboximidate complexes in methanol, while preserving the nitrile ligand in ethanol [2]. This property is exploited in the design of coordination polymers and metal–organic frameworks with specific structural and electronic features.

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